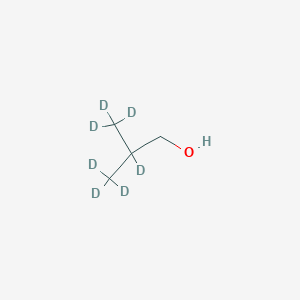
(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sterol derivatives involves multiple steps, including stereoselective synthesis techniques. For instance, the stereoselective synthesis of C-24 and C-25 epimeric pairs of sterols demonstrates the complexity and precision required in generating specific stereoisomers. Techniques such as ester-enolate Claisen rearrangement and subsequent confirmations via X-ray crystallography have been employed to achieve the desired configurations at specific carbon atoms within the sterol framework (Horibe et al., 1989).
Molecular Structure Analysis
The molecular structure of sterol derivatives is critical for understanding their chemical behavior and biological activity. X-ray crystallography has been extensively used to determine the absolute configuration of these molecules. For example, the analysis of 24-ethylsterols has provided detailed insights into the stereochemistry at C-24 and C-25, crucial for the biosynthesis and biological function of sterols (Horibe et al., 1989).
Chemical Reactions and Properties
Sterol derivatives undergo various chemical reactions that modify their structure and properties. For example, ozonolysis of alkenes and subsequent reactions such as trifluoromethylation have been used to synthesize polyfunctional compounds with specific functional groups (Odinokov et al., 2005). These reactions are essential for the introduction of functional groups that influence the biological activity of the sterol derivatives.
Physical Properties Analysis
The physical properties of sterol derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Techniques like X-ray crystallography not only provide insights into the molecular configuration but also help understand the physical properties related to the compound's crystalline form and intermolecular interactions (Cyranski et al., 2004).
Chemical Properties Analysis
The chemical properties of sterol derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. Studies have focused on understanding the reactivity of sterol derivatives under different conditions, elucidating mechanisms of stereoselective reactions, and exploring their potential biological activities (Magyar et al., 2004).
Scientific Research Applications
Research on Similar Compounds
Hallucinogenic Properties and Potential Dangers : Studies on N-Methoxybenzyl derivatives of the 2C family, such as 25C-NBOMe, highlight their potent serotonin 5-HT2A receptor agonist hallucinogenic properties, with harmful effects similar to LSD. These compounds have easy online availability and lack comprehensive research on their pharmacological, chemical, and toxicological properties, making them potentially dangerous (Katarzyna Kamińska et al., 2020).
Toxic Effects and Analytical Detection : Another study on a similar compound, 25I-NBOMe, discusses the limited knowledge of its pharmacological properties, toxic effects, and the growing number of fatal and non-fatal intoxications associated with its use. The study emphasizes the need for further investigation into these compounds' effects and analytical methods for their identification (Kamińska Katarzyna et al., 2020).
Prophylactic Efficacy of Acetylcholinesterase Inhibitors : Research on reversible acetylcholinesterase inhibitors as pretreatment for exposure to organophosphates suggests potential applications in protecting against toxic exposure. The study compares the efficacy of various inhibitors and identifies promising compounds for broad-spectrum prophylactic use (D. Lorke & G. Petroianu, 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include protection of hydroxyl groups, oxidation, reduction, and coupling reactions.", "Starting Materials": [ "2,4,16-trihydroxycholest-5,22-diene", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of hydroxyl groups by reacting 2,4,16-trihydroxycholest-5,22-diene with acetic anhydride and pyridine to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholest-18-ene", "Step 2: Oxidation of the double bond at position 18 using sodium periodate to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholesta-18,20-diene", "Step 3: Reduction of the ketone group at position 20 using sodium borohydride to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholesta-5,18-diene", "Step 4: Deprotection of the acetyl group at position 25 using sodium hydroxide to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,21,23-trihydroxy-27-methoxy-2,4,16-cholesta-18,20-diene", "Step 5: Coupling of the methoxy group at position 27 with acetic anhydride using hydrochloric acid as a catalyst to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16-cholesta-18,20-diene", "Step 6: Neutralization of the reaction mixture with sodium hydroxide and extraction with dichloromethane to obtain the desired product" ] } | |
CAS RN |
1351775-03-5 |
Product Name |
(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16 |
Molecular Formula |
C₄₃H₄₉N₃O₁₁ |
Molecular Weight |
783.86 |
synonyms |
Rifaximin Impurity B; Rifaximin Impurity 2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




